PF-05175157

ACC1 Inhibition Biochemical Potency Enzyme Assay

Procure PF-05175157 as the definitive, balanced dual ACC1/ACC2 inhibitor for de novo lipogenesis research. Its precise IC50 profile (hACC1: 27 nM; hACC2: 33 nM) makes it an essential tool for metabolic flux analysis and as a critical safety benchmark in preclinical toxicology studies assessing platelet toxicity.

Molecular Formula C23H27N5O2
Molecular Weight 405.5 g/mol
CAS No. 1301214-47-0
Cat. No. B609954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-05175157
CAS1301214-47-0
SynonymsPF-05175157;  PF05175157;  PF 05175157.
Molecular FormulaC23H27N5O2
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C
InChIInChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26)
InChIKeyBDXXSFOJPYSYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-05175157 (CAS 1301214-47-0): A Clinically Evaluated Dual ACC1/ACC2 Inhibitor for Metabolic Research


CAS 1301214-47-0, designated PF-05175157, is a small-molecule inhibitor of acetyl-CoA carboxylase (ACC), targeting both the ACC1 and ACC2 isoforms . It belongs to the spiro[indazole-5,4′-piperidine] chemotype and was advanced by Pfizer into Phase 2 clinical trials for Type 2 Diabetes Mellitus and Acne Vulgaris [1][2]. Its primary mechanism involves inhibition of de novo lipogenesis (DNL) via blockade of malonyl-CoA synthesis, a pathway critical to fatty acid metabolism [3].

PF-05175157 (CAS 1301214-47-0): Why In-Class ACC Inhibitors Are Not Interchangeable


Substitution of PF-05175157 with other ACC inhibitors is scientifically unsound due to divergent isoform selectivity profiles, tissue distribution characteristics, and distinct toxicity liabilities [1]. The ACC inhibitor class exhibits wide variability in potency (IC50s ranging from ~0.6 nM to >30 µM), isoform preference (ACC1-selective, ACC2-selective, or dual), and clinical tolerability [2]. Notably, PF-05175157’s systemic distribution and lack of liver-targeting conferred a specific risk profile—robust DNL reduction accompanied by dose-limiting thrombocytopenia—that directly informed the development of next-generation liver-directed analogs [3]. Consequently, procurement decisions must be based on the precise quantitative performance of PF-05175157 in the specific assay or model system of interest.

PF-05175157 (CAS 1301214-47-0): Quantitative Differentiation from Key ACC Inhibitor Comparators


PF-05175157 Exhibits Intermediate ACC1 Potency Relative to Clinical-Stage Comparators

In head-to-head comparisons within the ACC inhibitor class, PF-05175157 demonstrates intermediate biochemical potency against human ACC1 (hACC1) when compared to other clinical-stage inhibitors [1]. Its IC50 of 27 nM is approximately 13-fold less potent than MK-4074 (~3 nM) and 13-fold less potent than Firsocostat (2.1 nM), but is approximately 2-fold more potent than PF-05221304 (13 nM) [1][2][3].

ACC1 Inhibition Biochemical Potency Enzyme Assay

PF-05175157's ACC2 Potency Defines a Distinct Isoform Selectivity Window Compared to PF-05221304

PF-05175157 exhibits an ACC1:ACC2 potency ratio of 0.82 (IC50: 27 nM vs. 33 nM), demonstrating a balanced dual inhibition profile [1]. In contrast, PF-05221304, a liver-targeted successor compound, exhibits a markedly different selectivity window with a ratio of 1.44 (IC50: 13 nM vs. 9 nM), indicating a >2.7-fold shift in relative preference toward ACC2 [1]. This divergence in isoform selectivity is a direct consequence of structural optimization aimed at improving the therapeutic index [2].

ACC2 Inhibition Isoform Selectivity Structure-Activity Relationship

PF-05175157's Cellular Malonyl-CoA Suppression Defines Functional Potency in Primary Hepatocytes

In a functional cellular assay, PF-05175157 inhibits malonyl-CoA formation in primary rat hepatocytes with an EC50 of 29.9 nM . This cellular potency closely mirrors its biochemical ACC1 IC50 (23.5 nM in rat ACC1) and is approximately 7.5-fold less potent than the liver-specific inhibitor MK-4074, which exhibits an EC50 of ~4 nM in analogous cellular assays [1]. This translation from biochemical to cellular activity confirms target engagement in a physiologically relevant liver cell model.

Cellular Potency Malonyl-CoA Hepatocyte Model

PF-05175157 Lacks Liver-Specific Targeting, Leading to Systemic Toxicities Not Observed with Liver-Directed Comparators

PF-05175157 is systemically distributed and lacks liver-targeting properties, in contrast to liver-specific ACC inhibitors such as MK-4074 and PF-05221304 [1]. This fundamental difference in pharmacokinetic profile resulted in clinically observed thrombocytopenia (reduced platelet count), attributed to inhibition of fatty acid synthesis in bone marrow [2][3]. This toxicity led to the termination of the Phase 2a trial (NCT01792635) [4]. In contrast, the liver-targeted analog PF-05221304 demonstrated a significant safety margin against platelet reduction in nonhuman primates, enabling progression to Phase 2 trials for NASH [5].

Tissue Distribution Toxicity Profile Thrombocytopenia

PF-05175157 Shows Cross-Species Potency Variation with a Notable Shift in Rat ACC2

PF-05175157 exhibits a differential cross-species potency profile. While its activity on human ACC1 (27.0 nM) and ACC2 (33.0 nM) is balanced, the compound displays a pronounced reduction in potency against rat ACC2 (50.4 nM) compared to rat ACC1 (23.5 nM) . This >2-fold species-specific shift in ACC2 potency is not uniformly observed across all ACC inhibitors and should be factored into the design of rodent pharmacology studies.

Species Selectivity Cross-Species Pharmacology ACC2 Inhibition

PF-05175157 (CAS 1301214-47-0): Validated Application Scenarios for Research and Procurement


In Vitro Reference Inhibitor for Pan-ACC Pathway Inhibition in Human Cell Lines

Procure PF-05175157 as a balanced, dual ACC1/ACC2 inhibitor for in vitro studies requiring robust suppression of the DNL pathway. Its IC50 values of 27 nM (hACC1) and 33 nM (hACC2) provide a defined concentration range (e.g., 100-300 nM) for achieving near-complete target engagement in human cell models [1]. This application is particularly suited for metabolic flux analysis, lipidomics, and studies investigating the role of ACC in cancer cell proliferation, where a non-liver-selective, systemic inhibitor is an appropriate tool [2].

Calibration Standard for Evaluating Next-Generation ACC Inhibitors with Improved Safety Profiles

Employ PF-05175157 as a critical comparator in preclinical safety pharmacology and toxicology studies. Its well-documented clinical toxicity of thrombocytopenia, attributed to systemic ACC inhibition, serves as a benchmark for assessing the improved safety margins of liver-targeted ACC inhibitors . Direct comparisons in cell-based assays (e.g., megakaryocyte differentiation) or in vivo models can quantify the relative safety advantage of newer compounds like PF-05221304, which demonstrated a significant reduction in platelet toxicity in nonhuman primates [1][2].

Rodent In Vivo Pharmacology Studies Requiring Consideration of Species-Specific ACC2 Potency

Utilize PF-05175157 in short-term in vivo rodent studies to investigate the acute metabolic effects of systemic ACC inhibition. Its demonstrated ability to reduce hepatic and skeletal muscle malonyl-CoA levels in rats validates its utility for pharmacodynamic studies . However, researchers must account for the reduced potency on rat ACC2 (IC50 of 50.4 nM) and the known developmental and bone marrow toxicities [1]. Dosing regimens should be carefully designed to achieve target plasma concentrations while mitigating adverse effects, making PF-05175157 a valuable but nuanced tool for mechanistic rodent studies [2].

Positive Control for High-Throughput Screening (HTS) Assays Targeting ACC

Incorporate PF-05175157 as a validated positive control in biochemical and cell-based high-throughput screening campaigns aimed at identifying novel ACC inhibitors. Its well-characterized IC50 values (27 nM hACC1, 33 nM hACC2, 23.5 nM rACC1, 50.4 nM rACC2) provide a robust benchmark for assay validation and for calculating Z'-factor and other quality control metrics . The compound's commercial availability from multiple reputable vendors ensures consistent supply for large-scale screening operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-05175157

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.